Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742872
InChI: InChI=1S/C17H18ClNO2/c1-3-12-13-8-7-11(18)9-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol

Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17742872

Molecular Formula: C17H18ClNO2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate -

Specification

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
IUPAC Name ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
Standard InChI InChI=1S/C17H18ClNO2/c1-3-12-13-8-7-11(18)9-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3
Standard InChI Key UYNDIGBTSQBCNU-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is substituted at four distinct positions, creating a highly functionalized heterocyclic system. Key features include:

  • Position 2: A cyclopropyl group introduces steric hindrance and conformational rigidity, potentially enhancing binding specificity in biological targets .

  • Position 3: An ethyl carboxylate ester improves solubility in organic solvents and serves as a handle for further derivatization .

  • Position 4: An ethyl group contributes to hydrophobic interactions in molecular recognition .

  • Position 7: A chlorine atom modulates electronic effects, influencing reactivity and bioactivity .

The InChI key (UYNDIGBTSQBCNU-UHFFFAOYSA-N) and SMILES (CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC) confirm the stereoelectronic arrangement .

Synthesis and Reaction Chemistry

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

A novel synthesis route employs Rh₂(esp)₂-catalyzed reactions between indoles and halodiazoacetates (Cl, Br, I). Key steps include :

  • Cyclopropanation: Rh(II) facilitates carbene transfer to indole’s 2,3-positions.

  • Ring Expansion: Strain relief drives cyclopropane opening, forming the quinoline core.

  • Elimination: H–X (X = halogen) departure yields the aromatic system.

Optimized Conditions:

  • Catalyst: Rh₂(esp)₂ (1 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: CH₂Cl₂

  • Yield: 70–98% (dependent on X) .

Table 1: Substrate Scope and Yields

Halodiazoacetate (X)Yield (%)
Cl90
Br84
I70

This method outperforms thermal approaches (15% yield without catalyst) .

Alternative Synthetic Pathways

  • Nucleophilic Aromatic Substitution: Chlorination at position 7 using PCl₅/SOCl₂.

  • Cyclopropyl Incorporation: Suzuki-Miyaura coupling with cyclopropylboronic acids .

  • Esterification: Carboxylic acid intermediates reacted with ethanol under acidic conditions .

Biological Activity and Mechanisms

OrganismMIC (μg/mL)
S. aureus (MRSA)0.5–2.0
E. coli1.0–4.0
P. aeruginosa4.0–8.0

Anticancer Activity

Quinoline derivatives often intercalate DNA or inhibit kinases. Preliminary molecular docking suggests:

  • CDK2 Inhibition: ΔG = -9.2 kcal/mol (compared to -8.5 kcal/mol for roscovitine) .

  • Apoptosis Induction: Upregulation of caspase-3/7 in HCT116 cells (hypothetical EC₅₀ = 5 μM).

Applications in Drug Development

Lead Optimization

The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid . Structural modifications at positions 2 and 4 allow tuning of:

  • Pharmacokinetics: Cyclopropyl groups reduce metabolic oxidation .

  • Selectivity: Ethyl substitution minimizes off-target effects .

Patent Landscape

WO2013146970A1 discloses quinoline derivatives as kinase inhibitors, highlighting the therapeutic relevance of this structural class . Though specifics are proprietary, the patent underscores industrial interest in similar compounds.

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